2-Fluoro-6-methylbenzenesulfonamide
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Overview
Description
2-Fluoro-6-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties. The presence of a fluorine atom in the benzene ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methylbenzenesulfonamide typically involves the introduction of a sulfonamide group to a fluorinated aromatic compound. One common method is the reaction of 2-fluoro-6-methylbenzenesulfonyl chloride with ammonia or an amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The sulfonamide group can be reduced to form a sulfonic acid or a thiol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-6-methylbenzenesulfonamide, 2-alkoxy-6-methylbenzenesulfonamide, and 2-amino-6-methylbenzenesulfonamide.
Oxidation Reactions: Products include 2-fluoro-6-carboxybenzenesulfonamide and 2-fluoro-6-formylbenzenesulfonamide.
Reduction Reactions: Products include 2-fluoro-6-methylbenzenesulfonic acid and 2-fluoro-6-methylbenzenethiol.
Scientific Research Applications
2-Fluoro-6-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antibacterial and antifungal properties.
Biological Studies: The compound is used in the study of enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: It serves as a precursor in the production of agrochemicals and dyes.
Material Science: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atom enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzenesulfonamide: Lacks the methyl group, resulting in different reactivity and biological activity.
6-Methylbenzenesulfonamide: Lacks the fluorine atom, leading to lower stability and reactivity.
2-Chloro-6-methylbenzenesulfonamide: The chlorine atom provides different electronic effects compared to fluorine, affecting the compound’s reactivity and interactions.
Uniqueness
2-Fluoro-6-methylbenzenesulfonamide is unique due to the combined presence of both fluorine and methyl groups, which enhance its stability, reactivity, and biological activity. The fluorine atom increases the compound’s lipophilicity and binding affinity, while the methyl group provides additional steric and electronic effects that influence its chemical behavior.
Properties
IUPAC Name |
2-fluoro-6-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMUFPNBUHGQOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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